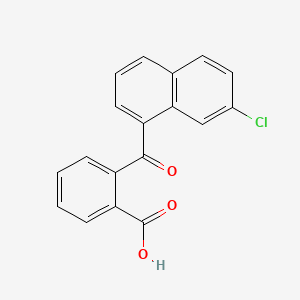![molecular formula C15H14O2S B14595794 1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one CAS No. 61239-68-7](/img/structure/B14595794.png)
1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one is an organic compound characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to a phenylethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one typically involves the reaction of 4-(methanesulfinyl)benzaldehyde with phenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.
Major Products:
Oxidation: Formation of 1-[4-(Methanesulfonyl)phenyl]-2-phenylethan-1-one.
Reduction: Formation of 1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenyl rings provide structural stability and facilitate binding to target proteins or enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
1-[4-(Methanesulfonyl)phenyl]-2-phenylethan-1-one: Similar structure but with a sulfone group instead of a sulfoxide.
1-[4-(Methylthio)phenyl]-2-phenylethan-1-one: Contains a methylthio group instead of a methanesulfinyl group.
1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-ol: The ethanone moiety is reduced to an alcohol.
Uniqueness: 1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
61239-68-7 |
|---|---|
Formule moléculaire |
C15H14O2S |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
1-(4-methylsulfinylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H14O2S/c1-18(17)14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Clé InChI |
RMOQUWYMHDZICP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)

![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)



![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)

![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)



